molecular formula C7H5F4N B12115993 2-Fluoro-4-methyl-5-trifluoromethyl-pyridine

2-Fluoro-4-methyl-5-trifluoromethyl-pyridine

Cat. No.: B12115993
M. Wt: 179.11 g/mol
InChI Key: SHWJAVKERSOFOI-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-trifluoromethyl-pyridine: is a fluorinated pyridine derivative. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated pyridines are of significant interest in various fields due to their enhanced stability, reactivity, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methyl-5-trifluoromethyl-pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is treated with a fluorinating agent under controlled conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced fluorinating agents and catalysts is crucial in achieving efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methyl-5-trifluoromethyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Fluorinating Agents: Such as Selectfluor and N-fluoropyridinium salts.

    Catalysts: Palladium catalysts are commonly used in cross-coupling reactions.

    Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethyl group retained .

Scientific Research Applications

Chemistry: 2-Fluoro-4-methyl-5-trifluoromethyl-pyridine is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in developing new materials and catalysts .

Biology and Medicine: In the pharmaceutical industry, fluorinated pyridines are explored for their potential as drug candidates due to their enhanced metabolic stability and ability to interact with biological targets. This compound may be used in the development of new drugs for various diseases .

Industry: The compound is used in the agrochemical industry to develop new pesticides and herbicides. Its stability and reactivity make it suitable for creating compounds that can protect crops from pests and diseases .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-trifluoromethyl-pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Fluoro-4-methyl-5-trifluoromethyl-pyridine is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-4-methyl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c1-4-2-6(8)12-3-5(4)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWJAVKERSOFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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